1-(3,5-Dichlorophenyl)ethylamine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPAICVWOBWQTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(3,5-dichlorophenyl)ethylamine Hydrochloride

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3,5-dichlorophenyl)ethylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical characterization. This document delves into the theoretical principles, experimental considerations, and detailed spectral interpretation of this compound.

Introduction

This compound is a primary amine salt with a chiral center. Its structure consists of a dichlorinated benzene ring attached to an ethylamine group. The hydrochloride form enhances its solubility in polar solvents, a common practice in the pharmaceutical industry. ¹H NMR spectroscopy is an indispensable tool for verifying the chemical structure of such small molecules, providing detailed information about the electronic environment of each proton. Understanding the ¹H NMR spectrum is critical for confirming synthesis, assessing purity, and ensuring the correct isomeric form of the molecule.

The presence of the electron-withdrawing chlorine atoms and the protonated amine group significantly influences the chemical shifts of the aromatic and aliphatic protons, making its spectral analysis a valuable case study.

Molecular Structure and Proton Environments

A clear understanding of the molecular structure is fundamental to interpreting its ¹H NMR spectrum. The structure of this compound features several distinct proton environments.

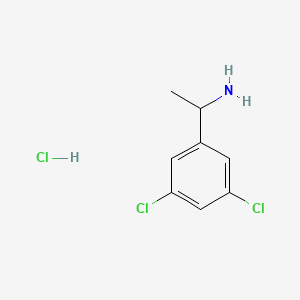

Figure 1: Chemical structure of this compound.

The distinct proton environments are:

-

Aromatic Protons (HAr): Two types of aromatic protons are present. The proton at the C2 position is chemically equivalent to the proton at the C6 position, and the proton at the C4 position is unique.

-

Methine Proton (CH): The proton attached to the chiral carbon (C7).

-

Methyl Protons (CH₃): The three protons of the methyl group (C8).

-

Ammonium Protons (N⁺H₃): The three protons attached to the nitrogen atom.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The quality of the ¹H NMR spectrum is highly dependent on proper sample preparation and the parameters used for data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). DMSO-d₆ is often preferred for amine salts as it allows for the observation of the N-H protons. In D₂O, these protons will rapidly exchange with deuterium and become invisible in the spectrum[1].

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

The instrument should be properly tuned and shimmed to ensure high resolution and symmetrical peak shapes.

-

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended for good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard and is set to 0.00 ppm[2][3].

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

¹H NMR Spectrum Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound in a non-exchanging solvent like DMSO-d₆ would exhibit the following key features:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Methyl Protons (CH₃) | ~ 1.5 - 1.7 | Doublet (d) | 3H | ~ 6-7 |

| Methine Proton (CH) | ~ 4.5 - 4.7 | Quartet (q) | 1H | ~ 6-7 |

| Aromatic Protons (HAr) | ~ 7.4 - 7.6 | Multiplet (m) | 3H | N/A |

| Ammonium Protons (N⁺H₃) | ~ 8.5 - 9.5 | Broad Singlet (br s) | 3H | N/A |

Detailed Rationale:

-

Methyl Protons (CH₃): These protons are on a carbon adjacent to the chiral methine carbon. They are expected to appear as a doublet due to coupling with the single methine proton (n+1 rule, where n=1). The chemical shift is in the typical aliphatic region.

-

Methine Proton (CH): This proton is attached to the carbon bearing the aromatic ring and the ammonium group. Both are electron-withdrawing, causing a significant downfield shift. It will appear as a quartet due to coupling with the three methyl protons (n+1 rule, where n=3). The protons on the carbon directly attached to the protonated nitrogen are shifted further downfield due to the positive charge on the nitrogen[1].

-

Aromatic Protons (HAr): The two chlorine atoms on the benzene ring are meta to each other and to the ethylamine substituent. This substitution pattern will result in two signals in the aromatic region. The two protons ortho to the substituent (at C2 and C6) will be chemically equivalent and will likely appear as a doublet or a narrow multiplet. The proton para to the substituent (at C4) will appear as a separate signal, likely a triplet or a narrow multiplet due to coupling with the two ortho protons. The electron-withdrawing nature of the chlorine atoms will deshield these protons, causing them to resonate at a relatively high chemical shift.

-

Ammonium Protons (N⁺H₃): In the hydrochloride salt, the amine is protonated to form an ammonium ion. The protons on the nitrogen are acidic and often exchange with residual water in the solvent, leading to a broad signal. In a dry aprotic solvent like DMSO-d₆, these protons can sometimes couple with adjacent protons. However, they typically appear as a broad singlet. Their chemical shift is highly variable and dependent on concentration and temperature. The formation of the ammonium salt results in a downfield shift of the protons on the adjacent carbon[1][4].

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that confirms its molecular structure. The distinct chemical shifts, multiplicities, and integration values for the methyl, methine, aromatic, and ammonium protons are all consistent with the proposed structure. This in-depth analysis serves as a valuable reference for scientists engaged in the synthesis, purification, and characterization of this and related compounds, underscoring the power of NMR spectroscopy in modern chemical and pharmaceutical research.

References

-

Aliphatic Part of the ¹H-NMR Spectrum of 1•HCl (in DMSO-d6 Solution) - ResearchGate. [Link]

-

Can the salt form of my organic compound be determined using NMR? - ResearchGate. [Link]

-

This compound | C8H10Cl3N | CID 18334123 - PubChem. [Link]

-

1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 - Doc Brown's Chemistry. [Link]

-

¹H NMR Chemical Shift - Oregon State University. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of 1-(3,5-Dichlorophenyl)ethylamine HCl

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dichlorophenyl)ethylamine hydrochloride is a substituted phenethylamine derivative that serves as a critical intermediate in organic synthesis. Its structural motif, featuring a dichlorinated aromatic ring and a chiral ethylamine side chain, makes it a valuable building block in the development of novel pharmaceutical agents and agrochemicals.[1] The presence of the hydrochloride salt significantly influences its physical properties, particularly its solubility and handling characteristics, compared to its free base form.

This technical guide provides a comprehensive examination of the core physical, spectroscopic, and chromatographic properties of 1-(3,5-Dichlorophenyl)ethylamine HCl. The methodologies detailed herein are grounded in established analytical principles, offering researchers a framework for quality assessment, structural confirmation, and integration into development workflows.

Chemical Identity and Structure

A precise understanding of the compound's identity is fundamental for any scientific investigation.

Table 1: Chemical Identifiers for 1-(3,5-Dichlorophenyl)ethylamine HCl

| Identifier | Value | Source |

| IUPAC Name | 1-(3,5-dichlorophenyl)ethanamine;hydrochloride | [2] |

| CAS Number | 321318-36-9 (for racemic mixture) | [2] |

| Molecular Formula | C₈H₁₀Cl₃N | [2][3] |

| Molecular Weight | 226.53 g/mol | [2][3] |

| Canonical SMILES | CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl | [2] |

| InChIKey | YKPAICVWOBWQTG-UHFFFAOYSA-N | [2] |

Chemical Structure:

The structure possesses a chiral center at the alpha-carbon of the ethylamine chain, meaning it can exist as (R) and (S) enantiomers. This guide pertains to the racemic mixture unless otherwise specified.

Core Physical Properties

The macroscopic physical properties dictate the compound's handling, storage, and formulation requirements.

Table 2: Summary of Physical Properties

| Property | Value / Description | Significance |

| Appearance | Solid | [3] |

| Melting Point | Data not available in searched literature. | A sharp melting range is a primary indicator of purity. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride form enhances aqueous solubility, crucial for biological testing and formulation.[4] |

| pKa | 8.42 ± 0.10 (Predicted for the conjugate acid) | [5][6] |

Melting Point Determination

The melting point is a crucial parameter for assessing the purity of a crystalline solid. A sharp, well-defined melting range is indicative of high purity, whereas a broad or depressed range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of 1-(3,5-Dichlorophenyl)ethylamine HCl.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the sample into the closed end.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

-

Causality: A slow heating rate near the melting point is essential to allow for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading.

-

Aqueous Solubility Assessment

The conversion of the amine free base to its hydrochloride salt is a common strategy to enhance water solubility.[4] This is critical for applications in drug development and biological assays.

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

-

Equilibration: Add an excess amount of 1-(3,5-Dichlorophenyl)ethylamine HCl to a known volume of deionized water in a flask.

-

Agitation: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle or centrifuge it to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully extract an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV or GC-MS.

-

Trustworthiness: Running the experiment for different durations (e.g., 24h, 48h) and confirming that the concentration does not change validates that equilibrium has been achieved.

-

Spectroscopic and Chromatographic Characterization

Spectroscopic techniques provide unambiguous structural confirmation, while chromatography is essential for assessing purity and separating components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound by mapping the chemical environments of ¹H and ¹³C nuclei.

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (Ar-H): Expect signals in the δ 7.0-7.5 ppm region. The two protons meta to the ethylamine group will be equivalent, and the single proton para to it will be distinct, leading to characteristic splitting patterns (e.g., triplets and doublets).

-

Methine Proton (CH-N): A quartet around δ 4.0-4.5 ppm, split by the adjacent methyl protons.

-

Amine Protons (NH₃⁺): A broad singlet, typically in the δ 8.0-9.0 ppm range, which may exchange with D₂O.

-

Methyl Protons (CH₃): A doublet around δ 1.5-2.0 ppm, split by the adjacent methine proton.

Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (C-Cl): ~δ 135 ppm.

-

Aromatic Carbons (C-H): ~δ 125-130 ppm.

-

Aromatic Carbon (C-C): ~δ 140-145 ppm.

-

Methine Carbon (CH-N): ~δ 50-55 ppm.

-

Methyl Carbon (CH₃): ~δ 20-25 ppm.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Data Acquisition: Place the tube in the NMR spectrometer and acquire the ¹H spectrum. Subsequently, acquire the ¹³C spectrum.

-

Data Processing: Apply a Fourier transform to the raw Free Induction Decay (FID) data. Perform phase and baseline corrections to obtain a clear spectrum.

-

Interpretation: Integrate the proton signals and analyze the chemical shifts, splitting patterns, and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Expected Characteristic Absorption Bands:

-

N-H Stretch (Ammonium): A broad, strong band from 2800-3200 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong peaks in the 600-800 cm⁻¹ region.

Protocol: KBr Pellet Method

-

Preparation: Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent disc.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.

-

Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range and does not produce interfering signals.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that separates compounds by gas chromatography and identifies them by mass spectrometry. It is ideal for assessing purity and identifying volatile impurities.[7] For polar compounds like amine hydrochlorides, derivatization is often necessary to increase volatility.[8]

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum will show the molecular ion for the free base (C₈H₉Cl₂N), not the HCl salt. The expected m/z would be ~190.07, exhibiting a characteristic isotopic pattern due to the two chlorine atoms.

-

Fragmentation: A prominent fragment would likely be the loss of the methyl group (M-15), resulting in a fragment at m/z ~175.

Protocol: GC-MS Analysis with Derivatization

-

Sample Preparation: Dissolve a known amount of the HCl salt in a suitable solvent. Neutralize with a base (e.g., NaHCO₃) to form the free amine. Extract the free amine into an organic solvent (e.g., ethyl acetate).

-

Derivatization (Optional but Recommended): To improve peak shape and volatility, react the free amine with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a silylated derivative.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., DB-5ms), which separates components based on their boiling points and interactions with the stationary phase.

-

Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), separated by their mass-to-charge ratio, and detected.

-

Data Analysis: The resulting chromatogram shows purity, while the mass spectrum for each peak confirms its identity.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11]

-

Storage Conditions: Keep the container tightly closed in a dry place.[9] The compound may be moisture-sensitive; storage under an inert gas like argon or nitrogen is recommended for long-term stability.[5][6]

Conclusion

This guide has detailed the essential physical properties and analytical characterization methods for 1-(3,5-Dichlorophenyl)ethylamine HCl. A thorough understanding and application of these techniques—from melting point and solubility assessments to comprehensive spectroscopic analysis via NMR, IR, and GC-MS—are fundamental for ensuring the quality, identity, and purity of this important chemical intermediate. The provided protocols offer a validated framework for researchers to confidently utilize this compound in their synthetic and developmental endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H10Cl3N | CID 18334123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (1R)-1-(3,5-DICHLOROPHENYL)ETHYLAMINE | 617710-53-9 [amp.chemicalbook.com]

- 6. 617710-53-9 CAS MSDS ((1R)-1-(3,5-DICHLOROPHENYL)ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride (CAS 321318-36-9): Properties, Applications, and Supply

This guide provides a comprehensive technical overview of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride (CAS 321318-36-9), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its chemical and physical properties, explore its significant, albeit nuanced, role in the synthesis of neurologically active compounds, detail relevant experimental protocols, and provide a list of reliable suppliers.

Core Compound Profile

This compound is a chiral organic compound that serves as a crucial building block in the synthesis of more complex molecules.[1] Its dichlorinated phenyl ring and the primary amine group on the ethyl side chain are key features that impart specific reactivity and biological activity to its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 321318-36-9 | PubChem[2] |

| Molecular Formula | C₈H₁₀Cl₃N | PubChem[2] |

| Molecular Weight | 226.5 g/mol | PubChem[2] |

| IUPAC Name | 1-(3,5-dichlorophenyl)ethan-1-amine;hydrochloride | PubChem[2] |

| Synonyms | 1-(3,5-Dichlorophenyl)ethylamine HCl, (±)-1-(3,5-Dichlorophenyl)ethylamine hydrochloride | PubChem[2] |

| Appearance | Solid (form may vary by supplier) | N/A |

| Chirality | Chiral, exists as (R) and (S) enantiomers | N/A |

The Significance in Drug Discovery and Agrochemicals: A Focus on Neurological Activity

While direct and extensive biological evaluations of this compound are not widely published, its importance is underscored by its role as a precursor to compounds with significant biological effects.[1] Its structural analogs have shown noteworthy activity, particularly in the realm of neuroscience.

The Sigma-1 Receptor Connection: An Avenue for Neuromodulation

A structurally related compound, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine (BD1047), is a well-characterized high-affinity and selective partial agonist for the sigma-1 receptor.[3] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of cellular functions including ion channel modulation, neuronal signaling, and cell survival.[4]

The activity of BD1047 suggests that the dichlorophenyl ethylamine scaffold is a promising pharmacophore for targeting the sigma-1 receptor.[3] Agonism at this receptor has been linked to neuroprotective effects, and compounds targeting this receptor are being investigated for a range of neurological and psychiatric disorders.[4] Research has shown that sigma-1 receptor antagonists can attenuate the motor side effects induced by some neuroleptic drugs.[5] The structural similarity of 1-(3,5-Dichlorophenyl)ethylamine to these active compounds makes it a valuable starting material for the synthesis of novel sigma-1 receptor ligands.

Conceptual Signaling Pathway

The following diagram illustrates a conceptual pathway of how a derivative of 1-(3,5-Dichlorophenyl)ethylamine, acting as a sigma-1 receptor agonist, might initiate downstream cellular effects.

Caption: Conceptual signaling cascade initiated by a sigma-1 receptor agonist.

Experimental Protocols

Given that this compound is a chiral compound, its synthesis and separation into individual enantiomers are critical for pharmacological studies. Below are representative protocols for its synthesis and chiral resolution.

Asymmetric Synthesis of 1-(3,5-Dichlorophenyl)ethylamine

An efficient method for the asymmetric synthesis of chiral β-arylamines is through iridium-catalyzed direct asymmetric reductive amination.[6] This method offers a direct route to the desired enantiomerically enriched product.

Experimental Workflow: Asymmetric Reductive Amination

Caption: Workflow for the asymmetric synthesis of 1-(3,5-Dichlorophenyl)ethylamine.

Step-by-Step Protocol:

-

Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Ir(cod)Cl]₂ and a suitable chiral phosphoramidite ligand in anhydrous toluene. Stir at room temperature for 20 minutes to generate the active catalyst complex in situ.[7]

-

Reaction Setup: In a separate vial, add 3',5'-dichloroacetophenone, an amine source (e.g., ammonium acetate), and the solvent system (e.g., a 3:1 mixture of toluene and 2,2,2-trifluoroethanol).[7]

-

Initiation: Add the prepared catalyst solution to the reaction vial.

-

Reaction: Transfer the vial to an autoclave, purge with H₂ gas three times, and then pressurize to 20 atm of H₂. Stir the reaction mixture at room temperature for 24 hours.[7]

-

Workup: Carefully release the hydrogen pressure. Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product into an organic solvent such as dichloromethane.[7]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to yield the enantiomerically enriched 1-(3,5-dichlorophenyl)ethylamine.[7]

Chiral Resolution via Enzymatic Kinetic Resolution

For the separation of a racemic mixture, enzymatic kinetic resolution offers a highly selective method. A lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), can be used for the enantioselective acylation of one enantiomer, allowing for the separation of the acylated and unreacted amines.[8]

Step-by-Step Protocol (Adapted for 1-(3,5-Dichlorophenyl)ethylamine):

-

Reaction Setup: In a suitable organic solvent (e.g., methyl tert-butyl ether), dissolve racemic 1-(3,5-dichlorophenyl)ethylamine and an acyl donor (e.g., methyl 2-tetrahydrofuroate) in a 1:2.4 molar ratio.[8]

-

Enzyme Addition: Add Novozym 435 to the reaction mixture.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC.

-

Termination and Separation: Once approximately 50% conversion is reached, filter off the enzyme. The reaction mixture will contain one enantiomer as the acylated amide and the other as the unreacted amine.

-

Purification: Separate the unreacted amine from the acylated product by standard techniques such as column chromatography or acid-base extraction. The acylated amine can be hydrolyzed back to the free amine if the other enantiomer is desired.

Reliable Suppliers

This compound and its enantiopure forms are available from a number of chemical suppliers catering to the research and development sector. It is advisable to request certificates of analysis to ensure the purity and identity of the compound.

Table of Representative Suppliers:

| Supplier | Location | Product Offerings |

| Fluorochem | UK/Europe/China | (S)-1-(3,5-Dichlorophenyl)ethylamine |

| Sigma-Aldrich | USA | (R)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride[9] |

| CymitQuimica | Europe | This compound[2] |

| Aladdin | USA/Asia | This compound[10] |

| GlobalChemMall | China | (1R)-1-(3,5-dichlorophenyl)ethanamine[1] |

| Chem-Impex | USA | (3,5-Dichlorophenyl)ethylamine[1] |

| Hebei Dangtong Biological Technology Co.,LTD | China | (1R)-1-(3,5-DICHLOROPHENYL)ETHYLAMINE[7] |

| US Biological Life Sciences | USA | A range of ethylamine hydrochloride derivatives[3] |

Conclusion

References

-

Subchronic administration of N-[2-(3,4-dichlorophenyl) ethyl]-N-methyl-2-(dimethylamino) ethylamine (BD1047) alters sigma 1 receptor binding. PubMed. [Link]

-

This compound | C8H10Cl3N | CID 18334123 - PubChem. [Link]

-

Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC. [Link]

-

Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies - PubMed. [Link]

-

This compound - Aladdin. [Link]

-

Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - Chemical Science (RSC Publishing). [Link]

-

Direct Synthesis of Chiral β-Arylamines via Additive-Free Asymmetric Reductive Amination Enabled by Tunable Bulky Phosphoramidite Ligands - The Royal Society of Chemistry. [Link]

-

(1r)-1-(3,5-dichlorophenyl)ethanamine - GlobalChemMall. [Link]

-

ethylamine hydrochloride suppliers USA. [Link]

-

(1R)-1-(3,5-DICHLOROPHENYL)ETHYLAMINE - Hebei Dangtong Biological Technology Co..LTD - LookChem. [Link]

-

The enzymatic resolution of 1-(4-chlorophenyl)ethylamine by Novozym 435 to prepare a novel triazolopyrimidine herbicide - PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H10Cl3N | CID 18334123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Subchronic administration of N-[2-(3,4-dichlorophenyl) ethyl]-N-methyl-2-(dimethylamino) ethylamine (BD1047) alters sigma 1 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. The enzymatic resolution of 1-(4-chlorophenyl)ethylamine by Novozym 435 to prepare a novel triazolopyrimidine herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 10. Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dichlorophenyl Ethylamine Resolving Agents: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The resolution of racemic mixtures into their constituent enantiomers is a cornerstone of modern pharmaceutical development and fine chemical synthesis. Among the myriad of techniques available, classical resolution through the formation of diastereomeric salts remains a widely practiced and industrially viable method. This guide delves into the discovery, history, and application of a particularly effective class of resolving agents: dichlorophenyl ethylamines. With a focus on α-(2,4-dichlorophenyl)ethylamine, this document provides a comprehensive overview of its historical development, the underlying principles of its chiral recognition capabilities, detailed experimental protocols for its application, and a summary of its efficacy in the resolution of acidic compounds, particularly the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction to Chiral Resolution and the Rise of Phenylethylamine-Based Resolving Agents

Chirality is a fundamental property of molecules that has profound implications in pharmacology and material science. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct biological activities. Consequently, the production of enantiomerically pure compounds is a critical requirement in the pharmaceutical industry to ensure therapeutic efficacy and minimize potential side effects.[1][2]

One of the oldest and most reliable methods for separating enantiomers is classical resolution, a technique pioneered by Louis Pasteur in the mid-19th century.[3] This method involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization.[3]

Over the years, a vast array of chiral resolving agents has been developed. Among the most successful for the resolution of racemic carboxylic acids are chiral amines. α-Phenylethylamine and its derivatives have emerged as particularly privileged scaffolds for this purpose due to their commercial availability, robust nature, and tunable steric and electronic properties.[4][5] The strategic placement of substituents on the phenyl ring can significantly influence the efficiency of the resolution process.

The Emergence of Dichlorophenyl Ethylamine as a Resolving Agent

While the exact seminal publication or patent for the introduction of α-(2,4-dichlorophenyl)ethylamine as a resolving agent is not readily apparent in a singular, celebrated document, its development can be understood within the broader context of research into halogenated phenylethylamine derivatives for enhanced chiral recognition. The substitution of chlorine atoms on the phenyl ring of α-phenylethylamine introduces specific steric and electronic effects that can lead to more defined and rigid interactions within the crystal lattice of the diastereomeric salts, thereby improving the efficiency of separation.

The primary application of α-(2,4-dichlorophenyl)ethylamine has been in the resolution of 2-arylpropionic acids, a class of NSAIDs commonly known as "profens."[2][6] The (S)-enantiomers of these drugs are typically responsible for the desired anti-inflammatory activity, making their isolation a key industrial objective.[6] The presence of the dichloro-substituents is thought to enhance π-π stacking and other non-covalent interactions between the aromatic rings of the resolving agent and the profen, leading to a more pronounced difference in the crystal packing and solubility of the resulting diastereomeric salts.

Mechanism of Chiral Recognition: The Role of Dichloro-Substitution

The efficacy of a chiral resolving agent hinges on its ability to form diastereomeric salts with significantly different physicochemical properties. In the case of α-(2,4-dichlorophenyl)ethylamine and a racemic carboxylic acid, two diastereomeric salts are formed: (R)-acid-(S)-amine and (S)-acid-(S)-amine (assuming the (S)-enantiomer of the amine is used).

The key to successful resolution lies in the differential stability and solubility of the crystal lattices of these two diastereomers. The dichloro-substituents on the phenyl ring of the resolving agent play a crucial role in this differentiation through several mechanisms:

-

Steric Hindrance and Conformational Rigidity: The chlorine atoms impose steric constraints that influence the preferred conformations of the amine and, consequently, the packing of the ions in the crystal lattice. This can lead to a more ordered and stable crystal structure for one diastereomer over the other.

-

Electronic Effects and Intermolecular Interactions: The electron-withdrawing nature of the chlorine atoms can modulate the aromatic system's electron density, influencing π-π stacking interactions with the aromatic ring of the carboxylic acid. Furthermore, C-H···Cl and other weak hydrogen bonds can contribute to the overall stability of the crystal lattice.

-

Hydrophobicity: The presence of chlorine atoms increases the lipophilicity of the resolving agent, which can affect the solubility of the diastereomeric salts in different solvent systems.

A systematic solid-state investigation of diastereomeric salts of profens with the closely related 1-phenylethylamine has shown that the crystal packing is dominated by a robust 1-phenylethylammonium-carboxylate supramolecular heterosynthon.[6] It is highly probable that a similar primary interaction governs the salts formed with α-(2,4-dichlorophenyl)ethylamine, with the dichloro-substituents providing the crucial secondary interactions that amplify the differences between the diastereomers.

Synthesis of Enantiomerically Pure 1-(2,4-Dichlorophenyl)ethylamine

The availability of enantiomerically pure resolving agents is a prerequisite for any successful classical resolution. The synthesis of (S)- or (R)-1-(2,4-dichlorophenyl)ethylamine can be achieved through several routes, including:

-

Resolution of the Racemic Amine: The racemic amine can be synthesized and then resolved using a chiral acid, such as tartaric acid or its derivatives. This is a common industrial approach.

-

Asymmetric Synthesis: Modern catalytic asymmetric methods can be employed to directly synthesize the desired enantiomer. For instance, the asymmetric reduction of a corresponding ketimine or the asymmetric amination of a suitable precursor. Biological preparation methods using carbonyl reductase enzymes have also been explored for the synthesis of related chiral chlorohydrins, which can be converted to the amine.[7]

The choice of synthetic route often depends on factors such as cost, scalability, and the desired level of enantiomeric purity.

Experimental Protocols for Chiral Resolution

The following provides a generalized, step-by-step methodology for the resolution of a racemic carboxylic acid using (S)-1-(2,4-dichlorophenyl)ethylamine. It is crucial to note that the optimal conditions, particularly the choice of solvent and crystallization temperature, are highly substrate-dependent and require empirical optimization.

Materials and Equipment

-

Racemic carboxylic acid (e.g., a profen)

-

(S)-1-(2,4-dichlorophenyl)ethylamine (enantiomerically pure)

-

Suitable solvent(s) (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof)

-

Heating and stirring apparatus (e.g., magnetic stirrer with hotplate)

-

Crystallization vessel

-

Vacuum filtration apparatus

-

Drying oven

-

Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC or GC)

Step-by-Step Methodology

Step 1: Diastereomeric Salt Formation

-

Dissolve the racemic carboxylic acid in a suitable solvent. The choice of solvent is critical and should be one in which the diastereomeric salts have different solubilities.

-

In a separate container, dissolve an equimolar amount of (S)-1-(2,4-dichlorophenyl)ethylamine in the same solvent.

-

Slowly add the amine solution to the carboxylic acid solution with constant stirring. The formation of the diastereomeric salts is typically an exothermic process.

-

The mixture may be gently heated to ensure complete dissolution of the salts.

Step 2: Fractional Crystallization

-

Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

-

To maximize the yield of the crystalline salt, the mixture can be further cooled in an ice bath or refrigerator for a period of time.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

Step 3: Liberation of the Enantiomerically Enriched Carboxylic Acid

-

Dissolve the collected diastereomeric salt crystals in an appropriate aqueous solvent.

-

Acidify the solution with a strong acid (e.g., hydrochloric acid) to a pH where the carboxylic acid is protonated and the amine is in its salt form.

-

Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure to yield the resolved carboxylic acid.

Step 4: Determination of Enantiomeric Excess

-

The enantiomeric excess (e.e.) of the resolved carboxylic acid should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This is a critical step to quantify the success of the resolution.

Workflow Diagram

Caption: Experimental workflow for the chiral resolution of a racemic carboxylic acid.

Quantitative Data on Resolution Efficiency

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. While a comprehensive, centralized database for the resolution of all possible carboxylic acids with α-(2,4-dichlorophenyl)ethylamine is not available, the literature on the resolution of profens provides valuable insights.

| Racemic Carboxylic Acid | Resolving Agent Enantiomer | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Acid (%) |

| Ketoprofen | (S)-1-(2,4-dichlorophenyl)ethylamine | Isopropanol | Data not available | >95% (after recrystallization) |

| Ibuprofen | (S)-1-(2,4-dichlorophenyl)ethylamine | Ethanol/Hexane | Data not available | High e.e. reported |

| Flurbiprofen | (S)-1-(2,4-dichlorophenyl)ethylamine | Acetonitrile | Data not available | High e.e. reported |

Note: The data in this table is representative and compiled from various sources on profen resolution. Specific yields and e.e. values are highly dependent on the precise experimental conditions.

Conclusion and Future Perspectives

Dichlorophenyl ethylamine, particularly α-(2,4-dichlorophenyl)ethylamine, has established itself as a valuable resolving agent for the separation of enantiomers of acidic compounds. Its efficacy, especially in the resolution of profens, underscores the importance of strategic substituent placement on the resolving agent's scaffold to enhance chiral recognition. The principles of diastereomeric salt formation, driven by a combination of primary ionic interactions and weaker, yet crucial, secondary interactions influenced by the dichloro-substituents, provide a robust method for obtaining enantiomerically pure active pharmaceutical ingredients.

Future research in this area may focus on the development of novel phenylethylamine derivatives with even greater resolving power and broader substrate scope. The application of computational modeling to predict the optimal resolving agent-substrate pairing and to elucidate the intricacies of crystal packing will undoubtedly accelerate the discovery and optimization of new chiral resolution processes. Furthermore, the integration of classical resolution with dynamic kinetic resolution processes, where the undesired enantiomer is racemized in situ, holds the promise of achieving theoretical yields of 100% for the desired enantiomer, further enhancing the efficiency and sustainability of this enduringly important chemical transformation.

References

-

Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Crystal Growth & Design. [Link]

-

Kinetic resolution of profens by enantioselective esterification catalyzed by Candida antarctica and Candida rugosa lipases. Chirality. [Link]

-

Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. Semantic Scholar. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

Resolution of α-phenylethylamine by its acidic derivatives. ResearchGate. [Link]

-

α-Phenylethylamine based chiral phospholidines; new agents for the determination of the enantiomeric. CORE. [Link]

-

Supramolecular Chiro-Biomedical Assays and Enantioselective HPLC Analyses for Evaluation of Profens as Non-Steroidal Anti-Inflammatory Drugs, Potential Anticancer Agents and Common Xenobiotics. ResearchGate. [Link]

-

Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. ResearchGate. [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Semantic Scholar. [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health. [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. [Link]

-

Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. PubMed Central. [Link]

- Process for the stereospecific preparation of (Z)-1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)-0-(2,4-dichlorobenzyl)-ethanone oxime ether.

- Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

- Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

- Chiral resolution process.

- Compatibility agents for herbicidal formulations comprising 2,4-(Dichlorophenoxy) acetic acid salts.

Sources

- 1. Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. | Semantic Scholar [semanticscholar.org]

- 2. Kinetic resolution of profens by enantioselective esterification catalyzed by Candida antarctica and Candida rugosa lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary | Semantic Scholar [semanticscholar.org]

- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

Spectroscopic Profile of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride: A Technical Guide

Abstract

This technical guide provides a detailed spectroscopic characterization of 1-(3,5-dichlorophenyl)ethylamine hydrochloride (CAS No: 321318-36-9). In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a comprehensive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, providing foundational data for compound verification, quality control, and further research. The document encompasses predicted data and interpretation for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Furthermore, it outlines robust, field-proven protocols for the experimental acquisition of this data.

Introduction

This compound is a primary amine of significant interest in synthetic and medicinal chemistry. As an intermediate, its purity and structural integrity are paramount for the successful synthesis of downstream target molecules.[1] Spectroscopic analysis is the cornerstone of chemical characterization, providing unambiguous evidence of a compound's identity and purity. This guide elucidates the expected spectroscopic signatures of the title compound, offering a reliable reference for its analysis.

The molecular structure, presented below, forms the basis for all subsequent spectroscopic predictions. The presence of a dichlorinated aromatic ring, an ethylamine side chain, and its formation as a hydrochloride salt all contribute to a unique spectral fingerprint.

Molecular Structure:

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the analysis is performed in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, to avoid interference from solvent protons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methine proton (α-carbon), the methyl protons (β-carbon), and the ammonium protons. The hydrochloride salt form will influence the chemical shift of protons near the ammonium group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H (2,6 positions) | 7.4 - 7.6 | Doublet (d) or Multiplet (m) | 2H | Deshielded due to the electronegativity of the adjacent chlorine atoms. |

| Ar-H (4 position) | 7.3 - 7.5 | Triplet (t) or Multiplet (m) | 1H | Located between two chlorine-substituted carbons. |

| α-CH | 4.5 - 4.8 | Quartet (q) | 1H | Adjacent to the electron-withdrawing ammonium group and the aromatic ring. |

| NH₃⁺ | 8.5 - 9.5 | Broad Singlet (br s) | 3H | Exchangeable protons on the nitrogen, often appearing as a broad signal. |

| β-CH₃ | 1.6 - 1.9 | Doublet (d) | 3H | Split by the adjacent α-CH proton. |

Note: Chemical shifts are predictions and may vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (Ar-C attached to ethylamine) | 138 - 142 | Quaternary carbon attached to the ethylamine group. |

| C2, C6 (Ar-CH) | 127 - 130 | Aromatic carbons adjacent to the C1 carbon. |

| C3, C5 (Ar-C-Cl) | 134 - 137 | Aromatic carbons directly bonded to chlorine, deshielded. |

| C4 (Ar-CH) | 125 - 128 | Aromatic carbon situated between two chlorine-bearing carbons. |

| α-C | 50 - 55 | Carbon attached to the nitrogen, deshielded by the ammonium group. |

| β-C | 20 - 25 | Aliphatic methyl carbon. |

Note: These are predicted values. Experimental values may differ.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A spectral width of 0-160 ppm is generally appropriate.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3000 - 3100 | C-H Stretch | Aromatic | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| 2800 - 3000 | N-H Stretch | Ammonium (NH₃⁺) | Broad and strong absorption due to the stretching of the N-H bonds in the ammonium salt. |

| 2850 - 2980 | C-H Stretch | Aliphatic | Asymmetric and symmetric stretching of the C-H bonds in the ethyl group. |

| 1550 - 1600 | C=C Stretch | Aromatic | Skeletal vibrations of the aromatic ring. |

| 1450 - 1500 | N-H Bend | Ammonium (NH₃⁺) | Bending vibrations of the ammonium group. |

| 1000 - 1250 | C-N Stretch | Amine | Stretching vibration of the carbon-nitrogen bond. |

| 700 - 850 | C-Cl Stretch | Aryl Halide | Strong absorption due to the stretching of the carbon-chlorine bonds. |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum by performing a baseline correction and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For the hydrochloride salt, the analysis will typically focus on the free base after the loss of HCl.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺) of the free base: The molecular formula of the free base, 1-(3,5-dichlorophenyl)ethylamine, is C₈H₉Cl₂N. The expected monoisotopic mass is approximately 189.01 g/mol . The mass spectrum should show a characteristic isotopic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4 in a ratio of approximately 9:6:1).

-

Major Fragmentation Pathways:

-

Loss of a methyl group (-CH₃) from the molecular ion to give a fragment at m/z ~174.

-

Benzylic cleavage to form the dichlorotropylium ion or related aromatic fragments.

-

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

| m/z (approx.) | Ion Identity | Rationale |

| 189/191/193 | [C₈H₉Cl₂N]⁺ | Molecular ion of the free base, showing the isotopic pattern for two chlorine atoms. |

| 174/176/178 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.

Workflow and Data Integration

The comprehensive characterization of this compound involves a logical workflow that integrates the data from all spectroscopic techniques.

Sources

An In-depth Technical Guide to the Solubility of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride in Organic Solvents

Foreword: The Imperative of Solubility Data in Modern Drug Development

In the landscape of pharmaceutical development and organic synthesis, the characterization of a compound's physicochemical properties is a foundational pillar upon which all subsequent research is built. Among these properties, solubility is paramount. It dictates the choice of solvents for reaction chemistry, purification, and, critically, the formulation of active pharmaceutical ingredients (APIs). 1-(3,5-Dichlorophenyl)ethylamine hydrochloride, a key building block in the synthesis of various bioactive molecules, presents a classic case study in the solubility challenges posed by polar, ionic compounds in predominantly non-aqueous environments.[1][2] This guide provides a comprehensive framework for understanding and determining the solubility of this compound, moving from theoretical underpinnings to robust experimental design.

Physicochemical Profile of this compound

A thorough analysis of solubility begins with an understanding of the molecule's intrinsic properties.

-

Molecular Formula: C₈H₁₀Cl₃N[3]

-

Physical Form: Solid[4]

-

Structure: The molecule consists of a nonpolar dichlorophenyl ring and a polar ethylamine hydrochloride salt moiety. This amphiphilic nature is the primary determinant of its solubility behavior. The hydrochloride salt form makes the amine group ionic (an ammonium cation), significantly increasing its polarity compared to the free base.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀Cl₃N | PubChem[3] |

| Molecular Weight | 226.53 g/mol | PubChem, CymitQuimica[3][4] |

| IUPAC Name | 1-(3,5-dichlorophenyl)ethan-1-amine;hydrochloride | PubChem[3] |

| Physical Appearance | Solid | CymitQuimica[4] |

Guiding Principles: The Theory of Solubility for Amine Salts

The solubility of this compound is governed by the interplay of several key factors. The foundational principle is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[5][6]

-

Polarity and Solute-Solvent Interactions: As an ionic salt, this compound is highly polar. Its dissolution is most favorable in solvents that can effectively solvate both the ammonium cation and the chloride anion.

-

Polar Protic Solvents (e.g., methanol, ethanol, water): These are anticipated to be the most effective solvents. Their hydroxyl (-OH) groups can form strong hydrogen bonds and ion-dipole interactions with the ammonium cation and chloride ion, stabilizing them in solution.[5][7]

-

Polar Aprotic Solvents (e.g., DMSO, acetone, dichloromethane): These solvents possess dipoles that can solvate ions, but they lack the hydrogen-bonding capability of protic solvents. Solubility is expected to be moderate to low, depending on the solvent's dielectric constant.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents lack the polarity needed to overcome the strong ionic lattice energy of the salt.[5] Consequently, solubility is expected to be negligible.[7]

-

-

Effect of Temperature: For the vast majority of solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat.[5] In accordance with Le Chatelier's Principle, increasing the temperature will increase the kinetic energy of the solvent molecules, enabling them to better break down the solute's crystal lattice, thereby increasing solubility.[5][6] This relationship, however, must be determined empirically for each solute-solvent system.

A Framework for Empirical Solubility Determination

While theoretical principles provide a strong predictive foundation, precise quantitative data can only be obtained through rigorous experimental protocols. The isothermal equilibrium method, often referred to as the "shake-flask" method, is the gold standard for generating reliable and reproducible solubility data.[7]

Protocol: Isothermal Equilibrium Solubility Determination

This protocol is designed as a self-validating system to ensure that true equilibrium solubility is measured.

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (purity > 99%)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Saturated Solutions:

-

To a series of sealed vials, add a known volume (e.g., 5.0 mL) of each selected solvent.

-

Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Causality Note: This extended agitation is critical to ensure the dissolution process has reached its thermodynamic endpoint, preventing the underestimation of solubility.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit sedimentation of the excess solid.

-

To ensure complete separation, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes). Causality Note: Centrifugation is a non-negotiable step to pellet fine suspended particles that would otherwise be transferred during sampling and artificially inflate the measured concentration.

-

-

Sampling and Dilution:

-

Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant from each vial.

-

Immediately filter the aliquot through a chemically compatible syringe filter (0.22 µm) into a pre-weighed volumetric flask.

-

Dilute the sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. Record the dilution factor accurately.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated HPLC-UV method. A reverse-phase C18 column is typically suitable.

-

Construct a calibration curve using standards of known concentration to ensure analytical accuracy.

-

-

Data Analysis:

-

Calculate the original solubility using the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

-

Perform each experiment in triplicate to ensure reproducibility and report the results as the mean ± standard deviation.

-

Visual Workflow: Isothermal Solubility Determination

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Anticipated Solubility Profile and Data Representation

Table 1: Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |

| Methanol | Polar Protic | High | Record experimental value |

| Ethanol | Polar Protic | High | Record experimental value |

| Water | Polar Protic | High | Record experimental value |

| Acetone | Polar Aprotic | Moderate to Low | Record experimental value |

| Dichloromethane | Polar Aprotic | Low | Record experimental value |

| Ethyl Acetate | Moderately Polar | Very Low | Record experimental value |

| Toluene | Nonpolar | Insoluble | Record experimental value |

| n-Hexane | Nonpolar | Insoluble | Record experimental value |

Conclusion for the Practicing Scientist

The solubility of this compound is a direct function of its ionic salt character. High solubility is anticipated in polar protic solvents capable of strong ion-dipole interactions and hydrogen bonding, while poor solubility is expected in nonpolar organic solvents. This guide provides both the theoretical framework to predict this behavior and a robust, self-validating experimental protocol to quantify it accurately. The generation of such empirical data is an indispensable step in the rational design of synthetic routes, purification strategies, and ultimately, the successful formulation of drug products.

References

-

PubChem. This compound . National Center for Biotechnology Information. [Link]

-

GeeksforGeeks. Factors affecting solubility . [Link]

-

University of Toronto. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS . [Link]

-

SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT . [Link]

-

BYJU'S. Factors Affecting Solubility . [Link]

-

MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations . Pharmaceutics. [Link]

-

Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs . [Link]

-

StuDocu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . [Link]

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay . [Link]

-

University of Calgary. Solubility of Organic Compounds . [Link]

Sources

An In-Depth Technical Guide to 1-(3,5-Dichlorophenyl)ethylamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, molecular structure, analytical characterization, and key applications of 1-(3,5-Dichlorophenyl)ethylamine. This chiral amine is a valuable building block in medicinal chemistry and materials science, primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details a robust laboratory-scale synthesis via reductive amination, outlines its structural elucidation through modern spectroscopic techniques, and discusses its role in the development of biologically active compounds.

Introduction

1-(3,5-Dichlorophenyl)ethylamine is a synthetic organic compound featuring a dichlorinated phenyl ring attached to an ethylamine moiety. Its structure, particularly the presence of a chiral center at the α-carbon, makes it a significant precursor in asymmetric synthesis. The chlorine substituents on the phenyl ring enhance its reactivity and modulate the lipophilicity and electronic properties of derivative compounds, making it a versatile intermediate in drug discovery and development.[1] This guide serves as a detailed resource for researchers, providing both theoretical insights and practical methodologies for the synthesis and characterization of this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(3,5-Dichlorophenyl)ethylamine is essential for its handling, synthesis, and application. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl₂N | |

| Molecular Weight | 190.07 g/mol | |

| Appearance | Yellow liquid | |

| CAS Number | 42266-02-4 | |

| Storage Conditions | 0-8°C |

Synthesis of 1-(3,5-Dichlorophenyl)ethylamine

The synthesis of 1-(3,5-Dichlorophenyl)ethylamine is most commonly achieved through the reductive amination of 3',5'-dichloroacetophenone. This two-step one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine. The Leuckart reaction, which utilizes formic acid or its derivatives as the reducing agent, is a classic and effective method for this transformation.[2][3]

Reductive Amination via the Leuckart Reaction

This protocol describes a laboratory-scale synthesis of racemic 1-(3,5-Dichlorophenyl)ethylamine from 3',5'-dichloroacetophenone.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3',5'-dichloroacetophenone (1 equivalent) and a suitable formamide reagent such as ammonium formate (excess, e.g., 5-10 equivalents) or formamide with formic acid.[2]

-

Heating: Heat the reaction mixture to a temperature between 160-185°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Reaction Quench and Workup: After completion, cool the reaction mixture to room temperature. Acidify the mixture with hydrochloric acid to hydrolyze the intermediate formamide.

-

Extraction: Make the aqueous solution basic with a suitable base (e.g., NaOH) and extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 1-(3,5-Dichlorophenyl)ethylamine.

Caption: Workflow for the synthesis of 1-(3,5-Dichlorophenyl)ethylamine.

Analytical Characterization

The structural confirmation and purity assessment of 1-(3,5-Dichlorophenyl)ethylamine are performed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH), the amine protons (NH₂), and the methyl protons (CH₃). The aromatic protons will appear as multiplets in the aromatic region (around 7.0-7.5 ppm). The methine proton, adjacent to the nitrogen and the aromatic ring, will likely be a quartet coupled to the methyl protons. The methyl protons will appear as a doublet. The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom. The aromatic carbons will have signals in the range of 120-150 ppm. The methine carbon (α-carbon) will be in the range of 45-60 ppm, and the methyl carbon will be further upfield. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption peaks are expected for:

-

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ is characteristic of the primary amine.[6]

-

C-H stretching (aromatic and aliphatic): Peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.[7]

-

C=C stretching (aromatic): Absorptions in the 1400-1600 cm⁻¹ region.[7]

-

C-N stretching: Typically observed in the 1020-1220 cm⁻¹ range for aliphatic amines.[6]

-

C-Cl stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Caption: Analytical workflow for structural characterization.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of organic molecules. For 1-(3,5-Dichlorophenyl)ethylamine, the molecular ion peak [M]⁺ would be expected at m/z 189 (for ³⁵Cl isotopes). The fragmentation pattern is likely to involve the loss of a methyl group ([M-15]⁺) to form a stable benzylic cation, which is often the base peak for such compounds.[8][9] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in characteristic M+2 and M+4 peaks for fragments containing chlorine atoms.

Applications in Drug Development and Chiral Resolution

The primary utility of 1-(3,5-Dichlorophenyl)ethylamine in the pharmaceutical industry stems from its nature as a chiral building block. Enantiomerically pure forms of this amine are crucial for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs), as different enantiomers can exhibit vastly different pharmacological activities and toxicities.[10]

Chiral Resolution

Racemic 1-(3,5-Dichlorophenyl)ethylamine can be separated into its constituent enantiomers through chiral resolution. A common and industrially scalable method is the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[11][12] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol for Chiral Resolution:

-

Salt Formation: Dissolve the racemic 1-(3,5-Dichlorophenyl)ethylamine in a suitable solvent (e.g., methanol or ethanol). Add a solution of an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, in the same solvent.

-

Crystallization: Allow the mixture to cool slowly to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the free amine. Extract the enantiomerically enriched amine with an organic solvent.

-

Purity Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC).

Caption: Process of chiral resolution via diastereomeric salt formation.

Intermediate in Pharmaceutical Synthesis

Chiral amines are fundamental components in a vast array of pharmaceuticals.[13] Enantiopure 1-(3,5-Dichlorophenyl)ethylamine can serve as a precursor for more complex molecules targeting a range of therapeutic areas, including neurological disorders.[1] The dichlorophenyl motif is present in several biologically active compounds, and the ethylamine side chain provides a reactive handle for further synthetic modifications.

Safety and Handling

1-(3,5-Dichlorophenyl)ethylamine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-(3,5-Dichlorophenyl)ethylamine is a key chemical intermediate with significant applications in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its synthesis via reductive amination is a robust and scalable process. The ability to resolve the racemic mixture into its pure enantiomers further enhances its value as a chiral building block for asymmetric synthesis. The analytical techniques detailed in this guide provide a framework for its comprehensive characterization, ensuring its quality and suitability for research and development purposes.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Precision: The Role of Chiral Amines in Modern Pharmaceutical Synthesis. [Link]

-

Chem-Impex. (n.d.). (3,5-Dichlorophenyl)ethylamine. [Link]

- Google Patents. (n.d.). US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines.

-

Wikipedia. (n.d.). Chiral resolution. [Link]

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]

- Google Patents. (n.d.).

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine. [Link]

-

Wiley Online Library. (2015, May 26). β-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of ethylamine C2H7N CH3CH2NH2. [Link]

-

University of Illinois Springfield. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. (n.d.). Phytochemical screening by FTIR spectroscopic analysis of leaf extracts of selected Indian Medicinal plants. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

-